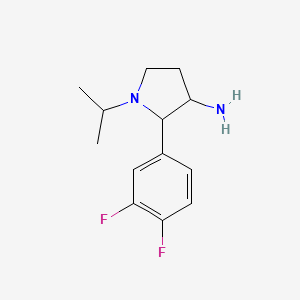
2-(3,4-Difluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine
説明
2-(3,4-Difluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C13H18F2N2 and its molecular weight is 240.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3,4-Difluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine, also known by its CAS number 1443981-95-0, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C13H18F2N2, with a molar mass of 240.29 g/mol. The structure features a pyrrolidine ring substituted with a difluorophenyl group, which may contribute to its biological activity.
Research indicates that compounds similar to this compound interact with various biological targets:
- Receptor Binding : The compound may act as a ligand for certain receptors, potentially influencing pathways associated with cancer progression and neurodegenerative diseases.
- Enzyme Inhibition : It has been noted for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease by enhancing cholinergic signaling .
Biological Activity Overview
The biological activity of this compound can be summarized in the following categories:
Anticancer Activity
Studies have shown that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance:
- A compound structurally related to this compound demonstrated cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction .
Neuroprotective Effects
The inhibition of AChE indicates potential use in neurodegenerative conditions:
- Compounds with similar structures have shown dual inhibition of AChE and butyrylcholinesterase (BuChE), suggesting they may improve cognitive functions by increasing acetylcholine levels in the brain .
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical and preclinical settings:
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine derivatives:
- Substituent Positioning : The 4th position substitution on the phenyl ring has been identified as favorable for binding affinity to target enzymes .
- Hydrophobicity : Increased hydrophobic character enhances cell membrane permeability, thereby improving bioavailability and efficacy against cancer cells .
特性
IUPAC Name |
2-(3,4-difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c1-8(2)17-6-5-12(16)13(17)9-3-4-10(14)11(15)7-9/h3-4,7-8,12-13H,5-6,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTMJOXACKSUEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1C2=CC(=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















